3-Cyclopentyl-1-propyne
Overview
Description
3-Cyclopentyl-1-propyne is an organic compound with the molecular formula C₈H₁₂. It is characterized by a cyclopentane ring attached to a propynyl group. This compound is known for its unique structure, which combines the stability of a cyclopentane ring with the reactivity of an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopentyl-1-propyne can be synthesized through various methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargyl bromide. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and temperature control are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1-propyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield cyclopentylpropane.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium amide or lithium diisopropylamide as bases for deprotonation, followed by reaction with electrophiles.
Major Products:
Oxidation: Cyclopentylpropanedione or cyclopentylpropanoic acid.
Reduction: Cyclopentylpropane.
Substitution: Various substituted cyclopentylpropyne derivatives.
Scientific Research Applications
3-Cyclopentyl-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through regioselective reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-propyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with hydrogen gas in the presence of a catalyst to form a saturated hydrocarbon .
Comparison with Similar Compounds
Cyclopentylacetylene: Similar structure but lacks the propynyl group.
Cyclohexylacetylene: Contains a cyclohexane ring instead of a cyclopentane ring.
3-Chloro-1-phenyl-1-propyne: Contains a phenyl group and a chlorine atom.
Uniqueness: 3-Cyclopentyl-1-propyne is unique due to its combination of a cyclopentane ring and a propynyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
prop-2-ynylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCAHMANZTRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334530 | |
Record name | 3-Cyclopentyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116279-08-4 | |
Record name | 3-Cyclopentyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-yn-1-yl)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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